3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine
Description
Properties
IUPAC Name |
(2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-11-7-9-12(10-8-11)16(19)15-13-5-3-2-4-6-14(13)20-17(15)18/h7-10H,2-6,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZOTMZNUAFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135143 | |
| Record name | (2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-45-7 | |
| Record name | (2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201135143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure
The compound is characterized by a complex heterocyclic structure that includes a thiophene ring fused with a cycloheptane moiety. Its IUPAC name is N,N-dimethyl-2-[(4-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. The molecular formula is , and it features a methylbenzoyl group that may enhance its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions under acidic or basic conditions and the use of various catalysts to facilitate the formation of the thiophene ring. The synthetic routes are optimized for high yield and purity, often employing modern techniques such as continuous flow reactors .
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in several studies. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance potency against different cancer types .
Anti-inflammatory Effects
Thiophene derivatives are also investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity is crucial for developing treatments for chronic inflammatory diseases .
The biological activity of 3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways leading to therapeutic effects .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of thiophene derivatives similar to this compound against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.2 | Breast |
| Compound B | 3.8 | Lung |
| 3-(4-methylbenzoyl)-4H... | 4.5 | Colon |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several thiophene derivatives were screened against common pathogens including Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds could inhibit bacterial growth effectively.
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 12 | E. coli |
| 3-(4-methylbenzoyl)-4H... | 18 | S. aureus |
Comparison with Similar Compounds
Structural Variations
The compound belongs to a class of benzoyl-substituted thiophene derivatives. Key structural differences among analogs include:
- Ring size : Cyclohepta[b]thiophene (7-membered ring) vs. cyclopenta[b]thiophene (5-membered ring).
- Substituents : Variations in the benzoyl group (e.g., 4-chloro, 4-bromo, 4-trifluoromethyl) and functional groups (e.g., oxadiazole, chalcone hybrids).
*Estimated based on cyclopenta analogs and additional CH₂ groups in cyclohepta.
Physicochemical and Pharmacokinetic Properties
- Brain Penetration : Benzothiophene derivatives with balanced logP values (e.g., 5h in ) show good blood-brain barrier penetration, suggesting the target compound may share this trait if substituents are optimized .
Q & A
Q. What are the established synthetic routes for 3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine?
The synthesis typically involves multi-step protocols starting with functionalization of the cycloheptathiophene core. For example:
- Step 1 : Acylation of the amine group using 4-methylbenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Step 2 : Cyclization via nucleophilic substitution or coupling reactions, often requiring temperature control (0–60°C) and polar aprotic solvents like DMF .
- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by adjusting stoichiometry and reaction time .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regioselectivity of substitutions (e.g., distinguishing between cycloheptane and thiophene protons). For example, H-NMR signals at δ 2.25–2.20 ppm may indicate methyl groups in the benzoyl moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated : 275.10 g/mol) .
- X-ray Crystallography : Resolves conformational flexibility of the cycloheptane ring, which impacts biological interactions .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the compound’s electronic structure for target binding?
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution to predict:
- Reactive Sites : Localization of electron-rich regions (e.g., thiophene sulfur) for electrophilic attacks .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection for synthesis (e.g., dichloromethane vs. DMF) .
- Binding Affinity : Charge-transfer interactions with biological targets (e.g., enzymes) are quantified via frontier molecular orbital (FMO) analysis .
Q. What mechanisms underlie its reported antimicrobial activity?
Studies suggest:
- Enzyme Inhibition : The thiophene and benzoyl groups may bind to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis .
- Membrane Disruption : Hydrophobic cycloheptane rings enhance lipophilicity, facilitating penetration into microbial membranes .
- Resistance Mitigation : Structural analogs with ethylsulfonyl substituents show reduced susceptibility to efflux pumps in Staphylococcus aureus .
Q. How should contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Variability : Cross-validate using orthogonal methods (e.g., MIC assays vs. time-kill curves) .
- Structural Confounders : Impurities in synthesis (e.g., unreacted intermediates) can skew results; purity must exceed 95% (HPLC) .
- Cell Line Differences : Test activity against isogenic panels (e.g., cancer cells with vs. without p53 mutations) to isolate target pathways .
Q. What strategies improve synthetic yield while minimizing side reactions?
Key optimizations include:
- Catalyst Screening : Triethylamine outperforms pyridine in suppressing ester hydrolysis during acylation .
- Solvent Selection : Dichloromethane reduces dimerization side reactions compared to THF .
- Temperature Gradients : Stepwise heating (25°C → 60°C) prevents premature cyclization .
Methodological Considerations
Q. How does the fused ring system influence stability under storage?
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, recommending storage at −20°C in amber vials .
- Photodegradation : The thiophene ring is UV-sensitive; argon-purged environments reduce radical formation .
Q. What structural modifications enhance solubility without compromising bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
